molecular formula C25H23N3O2 B4901351 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B4901351
M. Wt: 397.5 g/mol
InChI Key: WGUCZGAKGMFCAH-UHFFFAOYSA-N
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Description

4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with 2-methylphenylamine to form an intermediate amide. This intermediate is then cyclized with appropriate reagents to form the pyrimidine ring, followed by methylation and oxidation steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacologically active agent. Its pyrimidine core is a common feature in many drugs, making it a valuable scaffold for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for further preclinical and clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability, mechanical strength, or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
  • 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
  • 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-bromophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide lies in its specific substitution pattern and the presence of the 1,2-dihydroacenaphthylene moiety. This structural feature may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-14-6-3-4-9-20(14)27-24(29)21-15(2)26-25(30)28-23(21)19-13-12-17-11-10-16-7-5-8-18(19)22(16)17/h3-9,12-13,23H,10-11H2,1-2H3,(H,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCZGAKGMFCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C4CCC5=C4C3=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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